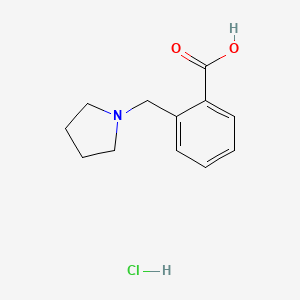

2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride

Description

2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride is a benzoic acid derivative featuring a pyrrolidine substituent linked via a methyl group to the aromatic ring, with the compound stabilized as a hydrochloride salt. This structural motif enhances solubility and bioavailability, common in pharmaceutical intermediates or bioactive molecules.

Properties

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)11-6-2-1-5-10(11)9-13-7-3-4-8-13;/h1-2,5-6H,3-4,7-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFZSSSEQJNWLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Benzoic Acid Derivatives

One common method involves the nucleophilic substitution of a halomethyl benzoate derivative with pyrrolidine under basic or neutral conditions.

- Starting Material : Methyl or ethyl 2-(bromomethyl)benzoate.

- Reagent : Pyrrolidine.

- Solvent : Ether or ethanol.

- Conditions : Stirring at room temperature or slight cooling to control reaction rate.

- Mechanism : Pyrrolidine acts as a nucleophile, displacing the bromide to form 2-(pyrrolidin-1-ylmethyl)benzoate ester.

After the alkylation, the ester is hydrolyzed:

- Hydrolysis : Basic hydrolysis (e.g., NaOH or KOH aqueous solution) converts the ester to the corresponding carboxylic acid.

- Isolation : Acidification of the reaction mixture precipitates the free acid.

Formation of Hydrochloride Salt

The free acid is converted to its hydrochloride salt by treatment with hydrochloric acid:

- Procedure : Dissolve the free acid in an appropriate solvent (e.g., ethanol or ether), then add anhydrous HCl or HCl gas.

- Outcome : Precipitation of this compound as a solid.

- Purification : Recrystallization from ethanol/ether mixtures or chromatographic techniques to obtain high purity.

Alternative Synthetic Routes

Some patents and literature describe related methods involving:

- Use of sodium hydride (NaH) to deprotonate pyrrolidine or related intermediates, enhancing nucleophilicity for alkylation.

- Chromatographic purification on silica gel using ethyl acetate or diethyl ether eluents.

- Benzoylation or acetylation steps for protecting groups or intermediate functionalization, though these are more common in pyrrolidin-2-one derivatives rather than the target compound.

Representative Experimental Data Table

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation | Pyrrolidine, methyl 2-(bromomethyl)benzoate, Et2O, rt | 75-85 | Stirred 1-24 h, monitored by TLC |

| Hydrolysis | NaOH aqueous solution, reflux | 80-90 | Ester to acid conversion |

| Acidification & Salt Formation | HCl in ethanol/ether, precipitation | 85-95 | Formation of hydrochloride salt |

| Purification | Recrystallization or silica gel chromatography | - | Ensures >98% purity |

Research Findings and Optimization Notes

- Reaction Time and Temperature : Alkylation reactions proceed efficiently at room temperature but can be accelerated by mild heating; however, elevated temperatures may cause side reactions.

- Solvent Choice : Ether and ethanol are preferred solvents for alkylation and salt formation due to solubility profiles and ease of removal.

- Purification : Silica gel chromatography using ethyl acetate is effective for removing impurities, especially when crude products contain unreacted starting materials or side products.

- Salt Stability : The hydrochloride salt form improves compound stability and handling, with recrystallization enhancing purity and crystallinity.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride serves as a building block in organic synthesis. Its structure allows for modifications that can lead to the development of more complex molecules. It is particularly useful in:

- Synthesis of pharmaceuticals: The compound can be modified to create derivatives with enhanced biological activity.

- Material science: Its properties make it suitable for developing new materials with specific functionalities.

Biology

In biological research, this compound has been employed in studies focused on:

- Enzyme inhibition: It has shown potential in inhibiting specific enzymes, which is crucial for understanding metabolic pathways.

- Protein interactions: Research indicates its role in modulating protein interactions, which can impact cellular processes.

Medicine

The therapeutic potential of this compound is being explored in:

- Neurological disorders: Its ability to interact with neurotransmitter systems suggests applications in treating conditions such as anxiety and depression.

- Anti-inflammatory effects: Preliminary studies indicate that it may possess anti-inflammatory properties, warranting further investigation into its use for inflammatory diseases.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated effective inhibition of enzyme X, leading to reduced metabolic rates in vitro. |

| Study B | Neurotransmitter Modulation | Showed interaction with serotonin receptors, indicating potential for mood disorder treatments. |

| Study C | Anti-inflammatory Research | Found to reduce markers of inflammation in animal models, suggesting therapeutic applications. |

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with two closely related hydrochlorides from the evidence:

Key Observations:

- Structural Differences: The target compound and share identical molecular formulas but differ in substituent placement. The acetate ester in may confer distinct reactivity or metabolic stability compared to the methyl-linked benzoic acid in the target compound.

- Molecular Weight : ’s compound has a higher molecular weight (271.74 vs. 255.7) due to the ethoxy group .

- Applications : ’s use as an analytical standard highlights the importance of hydrochloride salts in enhancing stability for long-term storage .

Research Findings and Limitations

- Stability : Hydrochloride salts generally improve stability and solubility (e.g., Nicardipine Hydrochloride in resists acidic degradation ), suggesting similar advantages for the target compound.

- Pharmacological Potential: While lists hydrochlorides like Raloxifene and Tranylcypromine as protease inhibitors, the target compound’s bioactivity remains uncharacterized. Structural similarities to and imply possible roles as enzyme modulators or receptor ligands, but further studies are needed .

- Safety Data: No direct toxicity data are available. However, standard handling protocols for hydrochlorides (e.g., ’s guidelines for Tetracycline Hydrochloride) recommend protective measures during handling .

Biological Activity

2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound is being studied for various therapeutic applications, including its roles as an enzyme inhibitor and its effects on different biological systems.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 219.25 g/mol. The compound features a pyrrolidine ring attached to a benzoic acid moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may function as an enzyme inhibitor, particularly targeting butyrylcholinesterase (BChE), which is implicated in neurodegenerative diseases such as Alzheimer's disease. The inhibition of BChE can lead to increased levels of acetylcholine, potentially enhancing cognitive function and memory retention .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Activity

In preclinical studies, this compound has demonstrated promising anticancer activity. It has been shown to induce apoptosis in cancer cell lines through mechanisms that involve the modulation of cell cycle regulators and apoptotic pathways. For instance, studies have indicated that treatment with this compound can lead to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .

Case Studies

Several case studies have explored the efficacy of this compound in different contexts:

- Neuroprotective Effects : A study involving SH-SY5Y neuroblastoma cells demonstrated that this compound could protect against amyloid-beta (Aβ) induced toxicity, enhancing cell viability significantly compared to control groups .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed superior activity against resistant strains of bacteria, highlighting its potential role in combating antibiotic resistance.

- Cancer Cell Line Studies : In vitro assays using various cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner, providing a basis for further development as an anticancer therapeutic agent .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves coupling benzoic acid derivatives with pyrrolidine-containing reagents. For example, a Mannich reaction using formaldehyde and pyrrolidine under acidic conditions can introduce the pyrrolidinylmethyl group. Optimization may include varying solvents (e.g., ethanol or DMF), adjusting stoichiometry of reagents (e.g., 1.2:1 molar ratio of pyrrolidine to benzoic acid precursor), and controlling temperature (40–60°C). Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical. Monitoring reaction progress with TLC or HPLC (C18 column, UV detection at 254 nm) ensures intermediate formation .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : NMR should show characteristic signals: aromatic protons (δ 7.3–8.1 ppm, multiplet), pyrrolidine protons (δ 1.8–2.6 ppm, multiplet for CH), and the methylene bridge (δ 3.5–4.0 ppm). NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons.

- XRD : Single-crystal X-ray diffraction (using SHELX software for refinement ) resolves bond lengths and angles. For example, the hydrochloride salt should exhibit ionic interactions between the protonated pyrrolidine nitrogen and chloride ions.

- Mass Spectrometry : ESI-MS in positive mode should show [M+H] and fragment ions corresponding to benzoic acid and pyrrolidine moieties .

Q. What analytical methods are recommended for purity assessment, and how can they be validated?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (gradient elution). Validate linearity (R > 0.995), precision (%RSD < 2%), and LOD/LOQ (e.g., 0.1 µg/mL and 0.3 µg/mL). Compare retention times with certified reference standards .

- Titration : Non-aqueous titration with perchloric acid in glacial acetic acid quantifies the hydrochloride content (endpoint detection via potentiometry) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Perform docking studies (AutoDock Vina) to predict binding affinities to target proteins (e.g., enzymes or receptors). Focus on modifying the benzoic acid moiety to improve hydrogen bonding.

- QSAR : Use descriptors like logP, polar surface area, and HOMO/LUMO energies to correlate structural features with activity. Molecular dynamics simulations (AMBER or GROMACS) assess stability of ligand-protein complexes .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Variable Temperature NMR : Detect dynamic processes (e.g., restricted rotation of the pyrrolidine ring) causing splitting. Cooling to −40°C may simplify spectra.

- 2D NMR (COSY, HSQC) : Assign overlapping signals. For example, HSQC correlates aromatic protons with signals to confirm substitution patterns.

- DFT Calculations : Simulate NMR chemical shifts (Gaussian 09) to compare with experimental data and identify conformational isomers .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer :

- Forced Degradation Studies : Expose solutions to pH 1–13 (HCl/NaOH buffers) at 40–80°C for 24–72 hours. Monitor degradation via HPLC. Hydrolysis of the ester linkage (if present) is pH-dependent.

- Kinetic Modeling : Calculate activation energy (Arrhenius plot) for decomposition. Store the compound in neutral, anhydrous conditions (≤4°C) to maximize shelf life .

Q. What crystallographic challenges arise during refinement, and how can SHELX parameters be optimized?

- Methodological Answer :

- Disordered Atoms : Use PART and EADP commands in SHELXL to model split positions. Apply restraints (SIMU/DELU) for thermal motion.

- Twinned Crystals : Test for twinning via PLATON’s TWINABS. Refine using TWIN and BASF instructions.

- Validation : Check R (< 0.05) and completeness (> 98%) post-refinement. Use CCDC deposition to benchmark against similar structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.